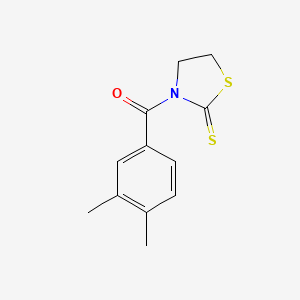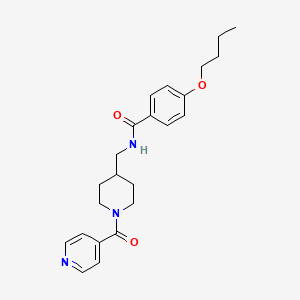![molecular formula C16H21FN2O B2419344 1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one CAS No. 2188733-91-5](/img/structure/B2419344.png)
1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one is a synthetic compound that belongs to the class of fluorinated chalcones Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
The synthesis of 1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzyl chloride and 2,2-dimethylpiperazine.
Reaction Conditions: The 4-fluorobenzyl chloride is reacted with 2,2-dimethylpiperazine in the presence of a base such as potassium carbonate to form the intermediate 1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]ethanol.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Applications De Recherche Scientifique
1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and chalcone derivatives.
Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound’s unique properties are investigated for applications in materials science, such as nonlinear optical materials and conductive polymers
Mécanisme D'action
The mechanism of action of 1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and piperazine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound also contains fluorophenyl groups and an α,β-unsaturated carbonyl system, but lacks the piperazine ring.
1-Bis(4-fluorophenyl)methyl piperazine: This compound contains a piperazine ring and fluorophenyl groups but does not have the α,β-unsaturated carbonyl system.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: This compound has a similar α,β-unsaturated carbonyl system but different substituents on the aromatic rings .
The uniqueness of this compound lies in its combination of a fluorophenyl group, piperazine ring, and α,β-unsaturated carbonyl system, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-4-15(20)19-10-9-18(12-16(19,2)3)11-13-5-7-14(17)8-6-13/h4-8H,1,9-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLAWGUAZFCHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)C=C)CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-benzyl-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2419261.png)

![N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine](/img/structure/B2419267.png)

![2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide](/img/structure/B2419271.png)


![(6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2419276.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)butanamide](/img/structure/B2419278.png)
![Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2419279.png)

![N-(furan-2-ylmethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2419282.png)
![1-METHANESULFONYL-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2419283.png)
![5-((2,6-Dimethylmorpholino)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419284.png)
